molecular formula C15H11BrN4O B2868609 N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1795491-76-7

N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2868609
CAS RN: 1795491-76-7
M. Wt: 343.184
InChI Key: ZYGPVZOJVNJQSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine . The bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Synthetic Methodologies and Applications

Oxidative Ring Closures for Antidiabetic Agents : Research on 1,2,4-triazole derivatives, which are known for their diverse biological activities, has led to the development of synthetic methods for compounds that could potentially act as antidiabetic agents. This includes the synthesis of 3-C-glycosyl-5-substituted-1,2,4-triazoles through oxidative ring closures of N1-alkylidene carboxamidrazones, indicating the versatility of triazole compounds in medicinal chemistry (Szőcs et al., 2015).

Antimicrobial Activities

Design and Synthesis for Enhanced Antimicrobial Properties : A study on the design and synthesis of 1,2,3-triazole derivatives revealed the production of compounds with potent antimicrobial activities. These compounds, featuring the 1,2,3-triazole ring combined with (halo)o-hydroxyphenyl groups, exhibited significant inhibitory effects against M.a. and E.c., providing valuable insights for novel antimicrobial research (Zhao et al., 2012).

Potential Antitumor Agents

Synthesis and Evaluation of Nitrogen Heterocycles : The synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety, including benzimidazole and triazole compounds, has been explored. Evaluation of these compounds for anticancer activity against the MCF-7 cell line highlighted compound 8 as showing potent cytotoxic activity, inducing cell cycle arrest at G1 phase and apoptosis (Bakare, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if the compound is a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The compound might also be harmful or toxic if ingested, inhaled, or in contact with the skin .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects. Alternatively, if the compound has interesting chemical properties, future research might explore these properties in more detail .

properties

IUPAC Name

N-(2-bromophenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-11-8-4-5-9-12(11)17-15(21)14-13(18-20-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPVZOJVNJQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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